molecular formula C10H12O2 B1295665 2-Isopropoxybenzaldehyde CAS No. 22921-58-0

2-Isopropoxybenzaldehyde

Cat. No.: B1295665
CAS No.: 22921-58-0
M. Wt: 164.2 g/mol
InChI Key: ZZJVNPRHHLLANO-UHFFFAOYSA-N
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Description

2-Isopropoxybenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a benzaldehyde derivative where the benzene ring is substituted with an isopropoxy group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction mixture is usually subjected to purification processes such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohol, 2-isopropoxybenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Primary amines or hydrazines in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: 2-Isopropoxybenzoic acid.

    Reduction: 2-Isopropoxybenzyl alcohol.

    Substitution: Corresponding imines or hydrazones.

Scientific Research Applications

2-Isopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

    2-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.

    2-Methoxybenzaldehyde: Contains a methoxy group instead of an isopropoxy group.

    4-Isopropoxybenzaldehyde: The isopropoxy group is at the fourth position instead of the second.

Uniqueness: 2-Isopropoxybenzaldehyde is unique due to the specific positioning of the isopropoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specific organic molecules that require this particular substitution pattern.

Biological Activity

2-Isopropoxybenzaldehyde, with the molecular formula C10H12O2C_{10}H_{12}O_2 and a molecular weight of 164.21 g/mol, is an aromatic aldehyde that has garnered attention for its potential biological activities. This compound features a benzene ring substituted with an isopropoxy group and an aldehyde functional group, which contribute to its reactivity and interactions with biological systems.

The structure of this compound allows it to participate in various chemical reactions typical of aldehydes, such as nucleophilic addition and condensation reactions. Its unique chemical properties make it a valuable intermediate in organic synthesis, particularly in medicinal chemistry.

Biological Activities

Research into the biological activity of this compound reveals several potential therapeutic applications:

  • Anti-inflammatory Properties : Studies have indicated that this compound can modulate inflammatory responses. For instance, it has been reported to influence the expression of interleukin-1 (IL-1) induced prostaglandin E2 (PGE2) in dermal fibroblasts, suggesting its role in managing inflammatory conditions .
  • Antiproliferative Effects : Preliminary investigations suggest that this compound may exhibit antiproliferative activity against certain cancer cell lines. For example, analogues of related compounds have shown significant cytotoxicity against prostate cancer cell lines, indicating that structural modifications around the benzaldehyde scaffold can enhance biological activity .
  • Enzyme Inhibition : The aldehyde functional group in this compound allows it to interact with various enzymes. Research has focused on its potential as an inhibitor of aldehyde dehydrogenases (ALDHs), which are overexpressed in several tumor types. Inhibitors targeting these enzymes could provide therapeutic benefits in cancer treatment .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in Table 1 below:

Study Activity Cell Line/Model IC50 Value
AntiproliferativeDU145 (Prostate Cancer)61 μM
Anti-inflammatoryDermal FibroblastsModulation of PGE2
Enzyme InhibitionVarious Cancer Cell Lines<200 μM

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced IL-1 induced PGE2 expression in fibroblasts. This suggests its potential application in treating inflammatory skin diseases by modulating cytokine responses .
  • Cytotoxicity Against Cancer Cells : In a comparative study, analogues of benzaldehyde derivatives were tested for their cytotoxic effects on prostate cancer cells. The results indicated that structural modifications could lead to enhanced potency, with some compounds showing IC50 values as low as 10 μM against ALDH-expressing cell lines .

The biological activities of this compound can be attributed to its ability to form covalent bonds with biological macromolecules, influencing their structure and function. The aldehyde group is particularly reactive, allowing for interactions with nucleophiles such as amino acids in proteins, which can lead to enzyme inhibition or modulation of signaling pathways involved in inflammation and cancer progression.

Properties

IUPAC Name

2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJVNPRHHLLANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290511
Record name 2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22921-58-0
Record name 22921-58-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ISOPROPOXY-BENZALDEHYDE
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Synthesis routes and methods I

Procedure details

Into a 1000-mL 3-necked round-bottom flask was placed 2-hydroxybenzaldehyde (36 g, 294.79 mmol, 1.00 equiv), 2-iodopropane (100 g, 588.26 mmol, 2.00 equiv), potassium carbonate (122 g, 882.71 mmol, 2.99 equiv) and N,N-dimethylformamide (500 g, 6.84 mol, 23.21 equiv). The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of 1000 mL of water. The resulting solution was extracted with 3×500 mL of ethyl acetate and the organic layers combined, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 50 g (crude) of 2-(propan-2-yloxy)benzaldehyde as a yellow oil.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
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Quantity
122 g
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound was prepared as in Example 257A but employing 2-iso-propyloxybromobenzene in lieu of 1-bromo-3-isopropoxybenzene. Purification on silica, gel with 10% ether/hexane afforded the title compound (2.3 g, 70%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is continuous flow chemistry advantageous for the nitration of 2-isopropoxybenzaldehyde?

A: The nitration of this compound using red fuming nitric acid (HNO3) is recognized as a hazardous procedure []. Traditional batch reactions involving such reagents pose significant safety risks due to the potential for exothermic runaway reactions. Continuous flow chemistry, as described in the research [], offers a safer alternative. The reaction is conducted within a flow-through silicon-glass microreactor, allowing for precise temperature control and efficient heat dissipation. This setup significantly minimizes the risks associated with handling large volumes of hazardous reagents and improves the overall safety profile of the reaction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.